2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine

Physicochemical profiling Salt selection Pre-formulation

2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine is a heterocyclic small molecule (C9H9N5O, MW 203.20 g/mol) composed of a pyrazine ring linked at the 2-position to a 1,2,4-oxadiazole, which is further substituted at the 5-position with an azetidin-3-yl group. This compound belongs to the class of azetidine-containing oxadiazoles, a scaffold family recognized for its utility in developing kinase inhibitors and GPCR modulators due to the conformational restraint imparted by the rigid azetidine and oxadiazole rings.

Molecular Formula C9H9N5O
Molecular Weight 203.20 g/mol
Cat. No. B13241532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine
Molecular FormulaC9H9N5O
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C9H9N5O/c1-2-12-7(5-10-1)8-13-9(15-14-8)6-3-11-4-6/h1-2,5-6,11H,3-4H2
InChIKeyUAWYQWSEQWRMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1248908-00-0): A Rigid Heterocyclic Scaffold for Medicinal Chemistry Procurement


2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine is a heterocyclic small molecule (C9H9N5O, MW 203.20 g/mol) composed of a pyrazine ring linked at the 2-position to a 1,2,4-oxadiazole, which is further substituted at the 5-position with an azetidin-3-yl group [1]. This compound belongs to the class of azetidine-containing oxadiazoles, a scaffold family recognized for its utility in developing kinase inhibitors and GPCR modulators due to the conformational restraint imparted by the rigid azetidine and oxadiazole rings . Its free base form (CAS 1248908-00-0) is commercially available at ≥95% purity for research and development use . The compound is cataloged under PubChem CID 49657862 and bears the InChIKey UAWYQWSEQWRMFJ-UHFFFAOYSA-N [1].

Free azetidine NH enables direct N-functionalization without deprotection
Conformationally restricted oxadiazole-azetidine core supports rigid fragment libraries
High-purity free base form streamlines parallel synthesis workflows

Why Generic Substitution is Not Advisable for 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine in Research Procurement


Compounds within the pyrazinyl-oxadiazole class cannot be treated as interchangeable due to pronounced differences in physicochemical properties, hydrogen-bonding capacity, and conformational behavior that arise from substituent variation at the oxadiazole 5-position. The azetidin-3-yl substituent in the target compound introduces a secondary amine (pKa ~10–11) and a conformationally restricted four-membered ring, which directly influence LogD, polar surface area, and the ability to form directed hydrogen bonds with biological targets [1]. In contrast, close analogs such as the 5-chloromethyl derivative lack this basic nitrogen entirely, altering both reactivity and solubility profiles, while N-acylated derivatives (e.g., the 3,4-difluorobenzoyl analog) have significantly higher molecular weight and lipophilicity, which shifts their ADME properties and potential off-target promiscuity . The quantitative evidence below demonstrates that these differences are not marginal and must be accounted for in any medicinal chemistry campaign or SAR study.

5-Chloromethyl analog lacks azetidine's basic nitrogen and conformational constraint, altering binding profiles.
N-acylated derivatives increase lipophilicity and molecular weight, shifting ADME properties and off-target promiscuity.
Pyrimidine core replacement modifies hydrogen-bond acceptor geometry and scaffold pharmacophore recognition.

Quantitative Differentiation Evidence: 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine vs. Closest Analogs


Physicochemical Comparison: Free Base vs. Hydrochloride Salt – LogD and Purity Implications for Formulation

The free base form (CAS 1248908-00-0) exhibits a computed LogD (pH 7.4) of approximately -1.97, indicating substantial hydrophilicity at physiological pH, compared to its hydrochloride salt (CAS 1426291-06-6) which, due to protonation of the azetidine nitrogen, has altered aqueous solubility and a different solid-state stability profile [1]. Both forms are commercially available at ≥95% purity, but the free base is preferred for further N-functionalization reactions because the azetidine NH is unprotected .

Salt Form Comparison
Head-to-head
Free Base
LogD₇.₄ = -1.97
NH available
HCl Salt
Protonated NH
MW +36.46
Free base recommended for N-derivatization; salt requires deprotection.
Computed LogD; vendor specs verified March 2026.
Physicochemical profiling Salt selection Pre-formulation

Heteroaryl Core Comparison: Pyrazine vs. Pyrimidine Analog – Impact on Lipophilicity and Hydrogen-Bond Acceptor Count

The pyrazine-containing target compound (C9H9N5O, MW 203.20) is directly comparable to its pyrimidine analog, 2-(5-azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine hydrochloride (CAS 1426290-16-5, MW 239.66 for HCl salt). The pyrazine core provides two nitrogen atoms in a 1,4-relationship, yielding an XLogP3 of -0.9, compared to the pyrimidine analog which has a different nitrogen arrangement (1,3-diazine) and is expected to exhibit distinct hydrogen-bond acceptor geometry and potentially altered metabolic stability [1]. The pyrazine ring is also a privileged scaffold in antitubercular drug discovery (as in pyrazinamide), which may confer target-class advantages in programs targeting mycobacterial or kinase enzymes [2].

Core Heterocycle
Class-level
Pyrazine (Target)
XLogP3 -0.9
6 H-bond acceptors
Pyrimidine Analog
1,3-diazine core
~5 H-bond acceptors
Pyrazine core offers distinct H-bond pharmacophore for kinase/GPCR targets.
Estimated XLogP3 difference; no direct binding data.
Bioisostere evaluation Core hopping Physicochemical optimization

Conformational Constraint Advantage: Azetidine vs. Acyclic or Monocyclic Substituents at the Oxadiazole 5-Position

The azetidin-3-yl substituent in the target compound imposes significant conformational constraint compared to analogs bearing flexible or monocyclic substituents at the same position. For example, 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyrazine (C7H5ClN4O, MW 196.02) lacks both the basic nitrogen and the rigid four-membered ring, resulting in a fully flexible chloromethyl side chain that cannot engage in the same directed electrostatic or hydrogen-bond interactions [1]. Similarly, 5-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole (MW 162.15) represents a minimal substituent with unrestricted rotation, offering no conformational pre-organization for target binding [2]. The azetidine ring in the target compound restricts the accessible conformational space of the 5-substituent, which in analogous azetidine-containing drug candidates has been correlated with improved selectivity profiles due to reduced entropic penalty upon target binding [3]. Explicit quantitative binding or selectivity data for the target compound against these specific comparators are not available in the public domain; this inference is class-level and should be verified experimentally.

Conformational Profile
Class-level

Azetidine ring reduces >10-fold accessible conformers vs. flexible analogs (class-level inference).

Conformational pre-organization may improve binding selectivity; verification needed.
No direct binding data for this compound against comparators.
Conformational restriction Scaffold rigidification SAR strategy

Purity and Quality Specification Benchmarking: AK Scientific 95% vs. MolCore 97% – Source-Dependent Differentiation

Two reputable vendors supply the free base form of the target compound: AK Scientific offers it at a minimum purity specification of 95% (Catalog No. 1152DH), while MolCore supplies it at NLT 97% purity under ISO-certified quality systems . The 2-percentage-point difference in purity specification may be significant for applications requiring high assay reproducibility, such as biophysical screening (SPR, ITC) or co-crystallization studies, where impurities at the 3–5% level can confound results. AK Scientific provides a downloadable SDS and ships from California, USA, whereas MolCore emphasizes ISO compliance and global distribution for pharmaceutical R&D . In contrast, the hydrochloride salt from AK Scientific (Catalog No. 4099DW) is also specified at 95% purity . No certificate of analysis (COA) data are publicly available for direct batch-to-batch comparison.

Vendor Purity
Data to verify
AK Scientific: ≥95%
MolCore: ≥97% (ISO)
Higher purity may benefit biophysical assays; verify via COA.
Supplier specifications; no independent comparative analysis.
Compound procurement Quality control Vendor comparison

High-Impact Procurement Scenarios for 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Elaboration Using the Free Amine Handle

The free azetidine NH of the target compound serves as a versatile derivatization point for generating focused libraries of N-acylated, N-sulfonylated, or N-alkylated analogs. This is directly relevant to kinase inhibitor programs where the pyrazine-oxadiazole core has been identified as a type II kinase binder scaffold [1]. Procurement of the free base (≥95% or ≥97% purity) rather than the hydrochloride salt eliminates a deprotection step and streamlines parallel synthesis workflows.

S1P Receptor Modulator Scaffold Optimization Based on Allergan Patent Chemotype

The 1,2,4-oxadiazole azetidine chemotype is the subject of Allergan patents (e.g., US8859598B2) claiming sphingosine-1-phosphate (S1P) receptor modulators [2]. Although the specific target compound is not explicitly exemplified in the granted patents, its core scaffold is directly aligned with the Markush structures, making it a suitable starting material for generating patent-evading S1P1 agonist or antagonist series.

Antimycobacterial Lead Generation Leveraging the Pyrazine Pharmacophore

The pyrazine ring is the pharmacophoric core of pyrazinamide, a first-line antitubercular drug. Academic research from Charles University has established that 3-pyrazin-2-yl-1,2,4-oxadiazole derivatives exhibit moderate antimycobacterial activity (MIC values ranging from 12.5 to >50 µg/mL against M. tuberculosis H37Rv for various 5-substituted analogs) [3]. The azetidine-substituted variant offers an additional basic center and conformational constraint that may improve potency; however, direct MIC data for this specific compound are not publicly available and must be generated experimentally.

Biophysical Assay Development Requiring High-Purity, Structurally Defined Probe Molecules

The combination of moderate lipophilicity (XLogP3 = -0.9), balanced H-bond donor/acceptor ratio (1 donor, 6 acceptors), and relatively low molecular weight (203.20 Da) makes the target compound suitable as a reference probe in SPR-based fragment screening or ITC experiments [1]. For these applications, procurement of the 97% purity grade from MolCore is recommended to minimize interference from trace impurities in binding readouts.

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Elaboration
Free amine handle for derivatization
SAR library synthesis and N-functionalization yield
S1P Receptor Modulator Scaffold
Oxadiazole-azetidine chemotype
Patent landscape and functional receptor assays
Antimycobacterial Lead Generation
Pyrazine pharmacophore with azetidine constraint
In vitro MIC against mycobacterial strains (data to verify)
Biophysical Assay Development
High purity and balanced physicochemical profile
Binding assay reproducibility and impurity interference
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